molecular formula C17H27NO3 B13310295 2-[(1-Adamantylcarbonyl)amino]hexanoic acid

2-[(1-Adamantylcarbonyl)amino]hexanoic acid

Katalognummer: B13310295
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: XKRXUCXHOLPCGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-[(1-Adamantylcarbonyl)amino]hexanoic acid typically involves the reaction of adamantyl carbonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-[(1-Adamantylcarbonyl)amino]hexanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-[(1-Adamantylcarbonyl)amino]hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group plays a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-[(1-Adamantylcarbonyl)amino]hexanoic acid can be compared with other similar compounds, such as:

  • 2-[(1-Adamantylcarbonyl)amino]pentanoic acid
  • 2-[(1-Adamantylcarbonyl)amino]butanoic acid

These compounds share the adamantyl group but differ in the length of the carbon chain, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific carbon chain length, which provides a balance between hydrophobicity and reactivity .

Eigenschaften

Molekularformel

C17H27NO3

Molekulargewicht

293.4 g/mol

IUPAC-Name

2-(adamantane-1-carbonylamino)hexanoic acid

InChI

InChI=1S/C17H27NO3/c1-2-3-4-14(15(19)20)18-16(21)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3,(H,18,21)(H,19,20)

InChI-Schlüssel

XKRXUCXHOLPCGB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.